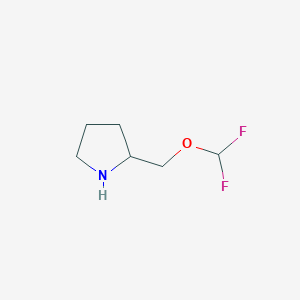

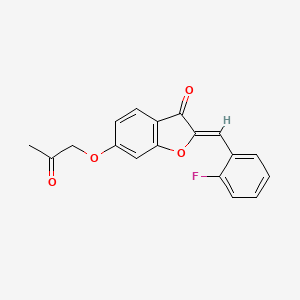

![molecular formula C15H18F3N5O B2465173 1-methyl-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-3-carboxamide CAS No. 2034536-66-6](/img/structure/B2465173.png)

1-methyl-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-methyl-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-3-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides as reagents . These halides can be used both through condensation reactions and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The triazole ring is a key structural component in this molecule . This ring is capable of forming hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group is a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can often lead to strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the triazole ring. The trifluoromethyl group has a significant electronegativity , while the triazole ring is capable of forming hydrogen bond interactions .Scientific Research Applications

Antidepressant and Antipsychotic Applications

Triazole-based compounds have been used in the development of antidepressant and antipsychotic drugs . The ability of these compounds to interact with various enzymes and receptors in the biological system makes them versatile in their biological activities .

Antifungal Applications

Triazole-based compounds have shown significant antifungal properties . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Anticancer Applications

Triazole-based compounds have been used in the development of anticancer drugs . They have shown potential in the treatment of various types of cancer .

Antioxidant Applications

These compounds have also shown antioxidant properties . They can bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Anti-inflammatory Applications

Triazole-based compounds have been used in the development of anti-inflammatory drugs . They have shown potential in the treatment of conditions accompanied by inflammation, including rheumatoid arthritis, neuropathic, and inflammatory pain .

Antidiabetic Applications

Triazole-based compounds have been used in the development of antidiabetic drugs . For example, the FDA-approved anti-diabetes type 2 drug sitagliptin phosphate is a dipeptidyl peptidase 4 (DPP-4) inhibitor that contains a triazole moiety .

Antiviral Applications

Triazole-based compounds have shown antiviral properties . They have been used in the development of antiviral drugs .

Enzyme Inhibitor Applications

Triazole-based compounds have been used as enzyme inhibitors . They have shown potential as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to bind in the biological system with a variety of enzymes and receptors . This binding ability is due to the presence of the triazole ring, which is capable of forming hydrogen bond interactions with key amino acid residues of the target receptor .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the versatile biological activities of triazole compounds , this compound could be a promising candidate for further study in various fields, including medicinal chemistry.

properties

IUPAC Name |

1-methyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5O/c1-22-6-2-4-10(9-22)14(24)19-8-12-20-21-13-11(15(16,17)18)5-3-7-23(12)13/h3,5,7,10H,2,4,6,8-9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPHRTPOVPGODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

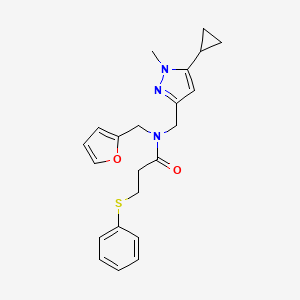

![N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2465090.png)

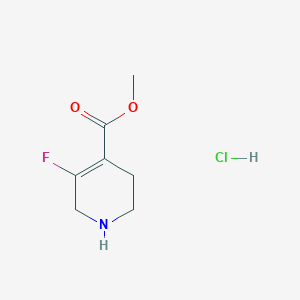

![3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465091.png)

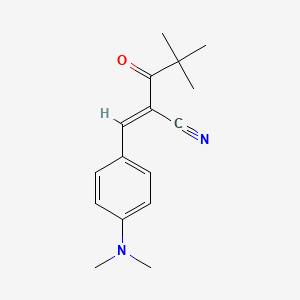

![(5Z)-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2465092.png)

![2,4-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2465093.png)

![N-(2,3-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2465100.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2465101.png)

![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)

![N-(3-chloro-4-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2465108.png)